Methyl 4-methylpiperidine-4-carboxylate

Übersicht

Beschreibung

Methyl 4-methylpiperidine-4-carboxylate, also known as MMP, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylpiperidine-4-carboxylate typically involves the reaction of 4-methylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

Methyl 4-methylpiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably argatroban, an anticoagulant used in the treatment of thrombotic disorders. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is used in percutaneous coronary interventions . -

Biological Activity :

The compound exhibits significant biological activity due to its nitrogen-containing structure, which allows it to interact effectively with biological systems. Research has shown that derivatives of this compound can act as thrombin inhibitors, contributing to their use in anticoagulation therapies .

Case Studies and Research Findings

-

Thrombin Inhibition Studies :

Research has demonstrated that this compound derivatives show potent inhibition of thrombin activity, making them valuable in the development of new anticoagulants. These studies highlight the compound's potential in treating various cardiovascular conditions . -

Comparative Analysis of Synthesis Routes :

A study compared different synthetic routes for producing argatroban precursors, emphasizing the advantages of using this compound as a starting material due to its favorable reaction conditions and high yields .

Data Table: Comparison of Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrogenation & Esterification | 4-Methyl-2-picolinic acid | Palladium charcoal | High | Efficient for industrial application |

| Grignard Reaction | Bromo-3-replacement-propylene | Various | Moderate | Complex operation |

| Direct Reduction | Picoline derivatives | Raney nickel | High | Cost-effective |

Wirkmechanismus

The mechanism of action of Methyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of local anesthetics, the compound acts as a precursor that undergoes further chemical modifications to produce the active anesthetic agent. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl piperidine-4-carboxylate: Similar in structure but lacks the methyl group at the 4-position.

Methyl isonipecotate: Another derivative of piperidine with different substitution patterns.

Uniqueness

Methyl 4-methylpiperidine-4-carboxylate is unique due to the presence of the methyl group at the 4-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications .

Biologische Aktivität

Methyl 4-methylpiperidine-4-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, applications in drug development, and relevant case studies.

Chemical Structure and Properties

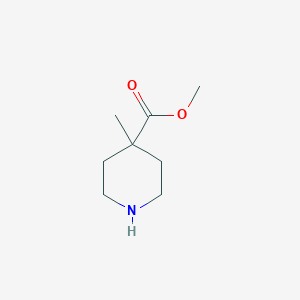

This compound is a nitrogen-containing heterocyclic compound characterized by the following chemical structure:

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Solubility : Slightly soluble in water, with better solubility in organic solvents .

1. Antimicrobial Properties

MMPC has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of piperidine, including MMPC, exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the piperidine ring enhances this activity, making it a candidate for further development as an antimicrobial drug .

2. Anticancer Activity

Research has shown that MMPC and its derivatives possess anticancer properties. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these compounds indicate potent activity, with modifications to the piperidine structure leading to improved efficacy .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| MMPC | MCF-7 | 29.1 |

| MMPC | A549 | 15.3 |

3. Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that MMPC exhibits favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure. In vivo studies have demonstrated that derivatives maintain significant bioavailability and metabolic stability, making them suitable candidates for oral administration .

Case Study 1: Antitubercular Agents

MMPC has been utilized as a reactant in the synthesis of antitubercular agents. Its role in the development of aminopyrazine inhibitors highlights its potential in treating tuberculosis, a disease that remains a global health challenge. The synthesis involves C-2 arylation of piperidines through metal-catalyzed reactions .

Case Study 2: Selective Adenosine A2A Receptor Antagonists

Research into related compounds has identified their potential as selective antagonists at adenosine A2A receptors, which play critical roles in various physiological functions. These compounds could be beneficial in conditions such as acute myocardial ischemia and other cardiovascular diseases .

Eigenschaften

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROKLMQVGAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679769 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892493-16-2 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.